4-Cyclooctene-1-methaneamine
Description
Historical Perspectives on Cyclooctene (B146475) Ring Chemistry
The study of cyclooctene and its derivatives has a rich history, with early investigations focusing on the synthesis and characterization of these medium-sized rings. A pivotal figure in this field was Arthur C. Cope, whose work in the mid-20th century laid the groundwork for much of our current understanding. organicdivision.org Cope's research included the synthesis of cyclooctatetraene (B1213319) and the ingenious resolution of the optical isomers of trans-cyclooctene (B1233481). organicdivision.org One of the classical methods for the preparation of trans-cyclooctene, the Hofmann elimination of N,N,N-trimethylcyclooctylammonium iodide, was pioneered by Cope and remains a fundamental transformation in the synthesis of these strained rings. orgsyn.orgwikipedia.org This early work highlighted the unique conformational properties and reactivity of the cyclooctene core, setting the stage for future explorations into its functionalization.
Evolution of Functionalized Cyclooctene Derivatives in Organic Synthesis and Chemical Biology
The true potential of cyclooctene chemistry began to be realized with the development of methods to introduce a wide array of functional groups onto the ring. This evolution has been driven by the demands of both organic synthesis and the burgeoning field of chemical biology.
In organic synthesis , functionalized cyclooctenes are valuable intermediates. For instance, ring-opening metathesis polymerization (ROMP) of cyclooctene derivatives has been shown to be a powerful technique for creating complex polymers with tailored properties. rsc.orgtandfonline.comnih.gov The ability to incorporate functional groups such as esters, bromides, and acetoxy groups into the monomer units allows for the synthesis of functionalized polycyclooctenes. tandfonline.comnih.gov
The most significant impact of functionalized cyclooctenes, particularly trans-cyclooctenes, has been in chemical biology . The high ring strain of trans-cyclooctene makes it an exceptionally reactive dienophile in inverse-electron-demand Diels-Alder (IEDDA) reactions with tetrazines. iris-biotech.denih.gov This "click chemistry" reaction is extremely fast and bioorthogonal, meaning it can proceed within living systems without interfering with native biological processes. iris-biotech.denih.gov This has led to the development of a wide range of TCO-functionalized molecules for applications such as:
Live cell imaging: Attaching a fluorescent probe to a TCO derivative allows for the visualization of biological processes in real-time. iris-biotech.de
Bioconjugation: TCO-functionalized molecules can be used to label and track biomolecules like proteins and peptides. nih.govnih.gov
Drug delivery: "Click-to-release" strategies utilize the TCO-tetrazine reaction to trigger the release of a therapeutic agent at a specific target site. nih.govchemrxiv.org
The development of diastereoselective syntheses of trans-cyclooctenes has further expanded their utility, allowing for the preparation of derivatives with optimized reactivity and physicochemical properties for in vivo applications. nih.govudel.edunih.gov
Overview of Key Research Domains Pertaining to 4-Cyclooctene-1-methaneamine and its Analogues
While specific research on This compound is not extensively documented in the literature, its structure places it at the intersection of several key research domains. As an amine-functionalized cyclooctene, it and its analogues are relevant to:
Polymer Chemistry: Primary amine-functionalized cyclooctenes are of interest as monomers for ROMP, although the amine group can sometimes interfere with the polymerization catalyst. researchgate.net The resulting polymers with pendant amine groups have potential applications in materials science.
Bioorthogonal Chemistry: The amine group of this compound provides a convenient handle for conjugation to other molecules, such as fluorophores, drugs, or biomolecules. The resulting TCO-conjugate could then be used in the aforementioned bioorthogonal applications. The synthesis of amine-functionalized TCO derivatives is an active area of research. rsc.orgnih.gov
Medicinal Chemistry: The cyclooctene scaffold, combined with the reactive potential of the amine group, makes this class of compounds interesting for the development of novel therapeutic agents and drug delivery systems. mdpi.com For example, TCO-functionalized bisphosphonates have been explored for targeting bone metabolism. plos.org
Due to the limited specific data on this compound, the following sections will draw upon data from closely related and more extensively studied analogues to provide a comprehensive overview of its expected chemical properties and reactivity.
Properties of this compound
While detailed experimental data for this compound is sparse, its fundamental properties can be inferred from its structure and from data available for analogous compounds.
Chemical and Physical Properties
The properties of this compound are largely dictated by its C9H17N molecular formula and the presence of the cyclooctene ring and the primary amine functional group.
| Property | Value | Source |
| Molecular Formula | C9H17N | Inferred |
| Molecular Weight | 139.24 g/mol | Inferred |
| Physical Description | Expected to be a liquid | Inferred |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Solubility | Expected to have some solubility in water and good solubility in organic solvents | Inferred |
Note: The table above presents inferred properties based on the chemical structure and data for similar compounds due to the lack of specific experimental data for this compound.
Spectroscopic Data Analysis
¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to show characteristic signals for the olefinic protons of the double bond, typically in the range of 5.4-5.8 ppm. The protons of the aminomethyl group (-CH₂NH₂) would likely appear as a multiplet, and the protons of the NH₂ group would be a broad singlet. The remaining methylene (B1212753) protons on the cyclooctene ring would present as a complex series of multiplets.
¹³C NMR Spectroscopy: The carbon NMR spectrum would show distinct signals for the two olefinic carbons, the carbon of the aminomethyl group, and the various sp³ hybridized carbons of the cyclooctene ring.
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the alkyl and alkene groups, and the C=C stretching of the double bond (around 1640-1680 cm⁻¹).
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 139.24). Fragmentation patterns would likely involve the loss of the aminomethyl group or cleavage of the cyclooctene ring.
Structure
3D Structure
Properties
CAS No. |
16473-37-3 |
|---|---|
Molecular Formula |
C9H17N |
Molecular Weight |
139.24 |
IUPAC Name |
[(4Z)-cyclooct-4-en-1-yl]methanamine |
InChI |
InChI=1S/C9H17N/c10-8-9-6-4-2-1-3-5-7-9/h1-2,9H,3-8,10H2/b2-1- |
InChI Key |
VVDVYPRTAZHSQZ-UPHRSURJSA-N |
SMILES |
C1CC=CCCC(C1)CN |
Isomeric SMILES |
C1C/C=C\CCC(C1)CN |
Canonical SMILES |
C1CC=CCCC(C1)CN |
Origin of Product |
United States |
Synthetic Methodologies for 4 Cyclooctene 1 Methaneamine and Analogous Cyclooctene Scaffolds
Stereoselective Synthesis of Trans-Cyclooctene (B1233481) (TCO) Cores
The creation of the strained trans or (E) double bond within a cyclooctene (B146475) ring is a significant synthetic challenge due to its thermodynamic instability relative to the cis-isomer. tu-dortmund.de Methodologies have been developed to overcome this, enabling access to a variety of functionalized trans-cyclooctenes (TCOs).
Photochemical Isomerization Protocols for (E)-Cyclooctenes
A primary method for generating trans-cyclooctenes is the photochemical isomerization of their more stable cis-isomers. nih.gov This process typically involves irradiation at 254 nm in the presence of a singlet sensitizer, such as methyl benzoate. tu-dortmund.deberkeley.edu However, the equilibrium heavily favors the cis-isomer. tu-dortmund.de
To drive the reaction toward the desired trans-product, a clever strategy employing flow chemistry and selective metal complexation has been developed. berkeley.edunih.gov In this setup, the reaction mixture is continuously passed through a column containing silica (B1680970) gel impregnated with silver nitrate (B79036) (AgNO₃). tu-dortmund.deberkeley.edu The strained double bond of the trans-cyclooctene selectively complexes with silver(I) ions, effectively trapping it and removing it from the equilibrium. berkeley.edunih.gov The uncomplexed cis-isomer is returned to the photoreactor to undergo further isomerization. berkeley.edu Once the cis-starting material is consumed, the pure trans-cyclooctene can be liberated from the silver complex by treatment with aqueous ammonia (B1221849). nih.gov This flow-based photochemical method has proven essential for producing TCOs in preparatively useful yields and has been scaled up to produce multigram quantities. nih.govmasterorganicchemistry.com
Recent advancements have improved upon this protocol, such as the development of custom flow reactors that enhance throughput. One such system, using FEP tubing instead of a quartz flask and a more efficient singlet sensitizer, increased the production rate of trans-cyclooct-4-enone from approximately 150 mg/h to 1 g/h. masterorganicchemistry.com
| Parameter | Description | Common Reagents/Conditions | Reference |
|---|---|---|---|
| Principle | Cis-to-trans isomerization of a double bond within the cyclooctene ring using UV light. | Irradiation at 254 nm | berkeley.edu |
| Sensitizer | A compound that absorbs light and transfers the energy to the reactant molecule. | Methyl benzoate, 3,5-bis(trifluoromethyl)benzoate | berkeley.edumasterorganicchemistry.com |
| Driving Force | Selective removal of the trans-isomer from the reaction equilibrium to shift the reaction towards product formation. | Complexation with Ag(I) ions on a solid support (AgNO₃-silica) | nih.gov |
| Reaction Setup | A closed-loop flow system where the reaction mixture is continuously cycled through a photoreactor and a capture column. | Quartz or FEP tubing reactor, pump, column with AgNO₃-silica | masterorganicchemistry.com |
| Product Release | Decomplexation of the TCO from the silver-loaded support. | Aqueous ammonium (B1175870) hydroxide (B78521) (NH₄OH) | nih.gov |
Nucleophilic Addition Strategies to Cyclic Enones (e.g., trans-Cyclooct-4-enone)
A powerful and divergent strategy for synthesizing functionalized TCOs involves nucleophilic addition to a key precursor, trans-cyclooct-4-enone. nih.govnih.gov This enone can be prepared on a large scale in two steps from 1,5-cyclooctadiene: a Wacker oxidation to form cis-cyclooct-4-enone, followed by the photochemical flow isomerization described previously. nih.gov
Since trans-cyclooct-4-enone lacks a stereocenter, the photoisomerization step is not complicated by the formation of diastereomers. nih.gov This ketone serves as a versatile platform for 1,2-additions, where various nucleophiles can be introduced to generate a wide array of functionalized TCOs. nih.govresearchgate.net For example, reduction of the ketone with hydride reagents like lithium aluminum hydride (LiAlH₄) exclusively affords the corresponding axial alcohol, axial-5-hydroxy-trans-cyclooctene. nih.gov This approach allows for the stereocontrolled installation of hydroxyl groups and other functionalities, which can serve as handles for further chemical modifications. researchgate.net
Control of Diastereoselectivity in Cyclooctene Functionalization
The high degree of diastereoselectivity observed in nucleophilic additions to trans-cyclooct-4-enone is a direct consequence of the ring's rigid and strained conformation. nih.gov Computational modeling has been used to rationalize this selectivity, predicting that nucleophilic attack occurs exclusively from the equatorial face of the ketone. nih.govnih.gov This facial bias forces the incoming nucleophile to add in a way that produces only the axial-substituted diastereomer. nih.govnih.gov
This stereocontrol is a significant advantage over methods that produce hard-to-separate diastereomeric mixtures. nih.gov The resulting class of compounds, termed 'a-TCOs' for their axial substitution, not only can be prepared in high yield and purity but have also shown favorable properties, such as enhanced reactivity in bioorthogonal reactions compared to other TCO analogs. nih.govmasterorganicchemistry.com This predictable control over stereochemistry is crucial for developing TCOs with specific three-dimensional structures and optimized properties for applications in chemical biology and medicine. nih.gov
Synthesis of Aminated Cyclooctene Precursors
The introduction of an amine group, specifically as a methaneamine substituent, onto the cyclooctene scaffold is the final key step in forming the target compound. This can be achieved through derivatization of existing functional groups or by direct amination of the alkene.
Derivatization from Cyclooctene Carboxylic Acids (e.g., 4-cyclooctene-1-carboxylic acid)
A classic and reliable route to primary amines involves the chemical reduction of an amide intermediate. For the synthesis of 4-cyclooctene-1-methaneamine, this would begin with the commercially available precursor, 4-cyclooctene-1-carboxylic acid. The carboxylic acid can be converted to an intermediate acyl chloride (e.g., using thionyl chloride) or activated with a peptide coupling agent, followed by reaction with ammonia to form 4-cyclooctene-1-carboxamide. Subsequent reduction of this primary amide, typically with a powerful reducing agent such as lithium aluminum hydride (LiAlH₄), yields the target this compound.
Alternative, though less direct, pathways from the carboxylic acid include rearrangement reactions such as the Curtius, Schmidt, or Hofmann rearrangements. These methods convert the carboxylic acid (or its derivative) into an isocyanate intermediate, which is then hydrolyzed to the amine with the loss of one carbon atom. To obtain the methaneamine, the starting material would need to be 4-cyclooctene-1-acetic acid.
Hydroaminoalkylation (HAA) as a Route to Aminated Cyclic Alkenes
Hydroaminoalkylation (HAA) represents a modern, atom-economic approach for the synthesis of amines. acs.orgubc.ca This reaction involves the direct addition of an amine's N-H or α-C-H bond across an alkene double bond, catalyzed by various transition-metal complexes. acs.orgubc.ca This method avoids the need for pre-functionalized substrates and minimizes stoichiometric waste, aligning with the principles of green chemistry. acs.org Catalysts based on early transition metals (e.g., titanium, zirconium, tantalum) and late transition metals, as well as photoredox systems, have been developed to mediate this transformation. acs.orgubc.ca
A related and highly relevant tandem reaction is hydroaminomethylation, which combines hydroformylation and reductive amination in a single pot. nih.govberkeley.edu In this process, an alkene is first converted to an aldehyde using synthesis gas (CO/H₂). This aldehyde intermediate is not isolated but reacts in situ with an amine to form an imine, which is then immediately reduced to the final amine product. nih.gov For a cyclooctene substrate, this would provide a direct route to a cyclooctylmethaneamine structure. While high pressures and temperatures were traditionally required, newer multicatalytic systems, for instance combining rhodium and iridium catalysts, can achieve this transformation under milder conditions. nih.govberkeley.edu This strategy offers a powerful and efficient pathway to aminated cyclic scaffolds directly from simple alkenes.
| Method | Starting Material | Key Transformation | Advantages | Challenges |
|---|---|---|---|---|
| Derivatization | 4-Cyclooctene-1-carboxylic acid | Amide formation followed by reduction | Reliable, uses established chemistry, readily available starting material | Multi-step process, requires strong reducing agents (e.g., LiAlH₄) |
| Hydroaminoalkylation (HAA) | Cyclooctene / Cyclooctadiene | Direct catalytic addition of an amine C-H or N-H bond to the alkene | Atom-economical, direct functionalization, potentially fewer steps | Catalyst sensitivity, control of regioselectivity can be challenging |
| Hydroaminomethylation | Cyclooctene / Cyclooctadiene | Tandem hydroformylation and reductive amination | One-pot reaction from simple alkenes, high atom economy | Requires synthesis gas (CO/H₂), catalyst compatibility can be an issue |
Strategies for Amine Group Introduction and Protection/Deprotection (e.g., BOC deprotection)
The synthesis of this compound and its analogs involves strategic chemical transformations to introduce the requisite amine functionality onto the cyclooctene scaffold. Given the reactivity of the amine group, its transient protection is a critical step to ensure chemoselectivity during subsequent synthetic manipulations. The tert-butyloxycarbonyl (BOC) group is a widely employed protecting group for this purpose due to its stability in various reaction conditions and the facility of its removal under specific, mild acidic conditions.
Amine Group Introduction
The introduction of a methaneamine (-CH₂NH₂) group at the 1-position of the 4-cyclooctene ring can be accomplished through several established synthetic pathways, typically starting from a precursor molecule with a suitable functional group at the desired position.
One common strategy involves the reduction of a nitrile or an amide. For instance, cyclooct-4-ene-1-carbonitrile (B14309629) can serve as a key intermediate. The nitrile group can be reduced to a primary amine using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). Similarly, the corresponding cyclooct-4-ene-1-carboxamide can be reduced to the target methaneamine under similar conditions.
Another viable route begins with the corresponding alcohol, ((4Z)-cyclooct-4-en-1-yl)methanol. This alcohol can be converted into a good leaving group, for example, by reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) to form a tosylate. Subsequent nucleophilic substitution with an ammonia equivalent, such as sodium azide (B81097) (NaN₃) followed by reduction, or with a protected amine source, yields the desired amine.
Reductive amination represents another powerful method. This approach would start with cyclooct-4-ene-1-carbaldehyde. The aldehyde undergoes condensation with ammonia to form an intermediate imine, which is then reduced in situ to the amine. Common reducing agents for this one-pot reaction include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough not to reduce the initial aldehyde.
Amine Group Protection with BOC
Once the primary amine is installed, it is often protected to prevent unwanted side reactions. The tert-butyloxycarbonyl (BOC) group is one of the most common protecting groups for amines in non-peptide chemistry due to the operational simplicity and high yields of the protection reaction. fishersci.co.uk The protection of the amine in this compound is typically achieved by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc₂O). jk-sci.com
The reaction is generally performed in the presence of a base. The choice of base and solvent can be adapted to the specific substrate, but common systems include sodium hydroxide in a water/THF mixture, or triethylamine (B128534) (TEA) or 4-dimethylaminopyridine (B28879) (DMAP) in an anhydrous solvent like tetrahydrofuran (THF) or dichloromethane (B109758) (DCM). fishersci.co.ukjk-sci.com The reaction proceeds via nucleophilic attack of the amine on one of the carbonyl carbons of the Boc anhydride. jk-sci.com The resulting intermediate collapses, leading to the formation of the N-BOC protected amine, also known as a carbamate (B1207046).
| Reagent | Base | Solvent System | Temperature | Typical Reaction Time |
| Di-tert-butyl dicarbonate (Boc₂O) | Sodium Hydroxide (NaOH) | Water/THF | 0 °C to Room Temp. | 4 - 12 hours |
| Di-tert-butyl dicarbonate (Boc₂O) | Triethylamine (TEA) | Dichloromethane (DCM) | Room Temp. | 2 - 6 hours |
| Di-tert-butyl dicarbonate (Boc₂O) | 4-Dimethylaminopyridine (DMAP) | Acetonitrile (B52724) or THF | Room Temp. | 1 - 4 hours |
| Di-tert-butyl dicarbonate (Boc₂O) | Sodium Bicarbonate (NaHCO₃) | Chloroform/Water | Reflux | 1.5 - 3 hours |
This table presents common conditions for the N-BOC protection of primary amines. fishersci.co.uknih.gov
Deprotection of BOC-Protected Amines
The key advantage of the BOC group is its lability under acidic conditions while being robust against many other reagents. nih.gov The deprotection is an acid-mediated hydrolysis of the carbamate. fishersci.co.uk Strong acids like trifluoroacetic acid (TFA) are frequently used, often in a solvent such as dichloromethane (DCM). jk-sci.comcommonorganicchemistry.com Alternatively, solutions of hydrochloric acid (HCl) in organic solvents like methanol (B129727) or ethyl acetate (B1210297) are also highly effective. fishersci.co.uk
The mechanism of deprotection involves the protonation of the carbonyl oxygen of the BOC group, which facilitates the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. jk-sci.com This carbamic acid is unstable and readily decarboxylates (loses CO₂) to release the free amine as its corresponding ammonium salt. jk-sci.com A subsequent basic workup is required to neutralize the salt and isolate the free amine. Potential complications can arise from the tert-butyl cation, which may alkylate other nucleophilic sites in the molecule; scavengers like anisole (B1667542) can be added to trap this cation if necessary.
| Reagent | Solvent | Temperature | Typical Reaction Time | Notes |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temp. | 1 - 2 hours | Often used as a 25-50% solution in DCM. commonorganicchemistry.com |
| Hydrochloric Acid (HCl) | Methanol | Room Temp. | 30 min - 2 hours | Product is isolated as the hydrochloride salt. |
| Hydrochloric Acid (HCl) | Ethyl Acetate | Room Temp. | 30 min - 2 hours | Product is isolated as the hydrochloride salt. |
| Hydrochloric Acid (aq) | Dioxane or THF | Room Temp. | 2 - 12 hours | Used as a 4M solution. fishersci.co.uk |
This table outlines common conditions for the deprotection of N-BOC protected amines. fishersci.co.ukcommonorganicchemistry.com
Advanced Spectroscopic Characterization Techniques for Cyclooctene Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds in solution. It provides information on the chemical environment, connectivity, and spatial arrangement of atoms.
One-dimensional ¹H and ¹³C NMR spectra offer a fundamental assessment of a molecule's structure. For 4-Cyclooctene-1-methaneamine, the ¹H NMR spectrum displays characteristic signals for its different proton environments. The olefinic protons of the cis-cyclooctene ring typically appear as a multiplet around 5.5-5.8 ppm. nih.gov The protons on the carbons adjacent to the double bond (allylic protons) resonate further downfield than other aliphatic protons due to the influence of the π-system. The protons of the aminomethyl group (-CH₂NH₂) exhibit a distinct chemical shift, which is influenced by the electronegativity of the nitrogen atom.
Similarly, the ¹³C NMR spectrum provides a count of non-equivalent carbon atoms and information about their hybridization. The olefinic carbons are observed in the range of 125-135 ppm, while the various sp³-hybridized carbons of the cyclooctene (B146475) ring and the methaneamine side chain appear at higher fields. rsc.org Combining these 1D techniques allows for a complete assignment of the carbon and proton skeleton. mdpi.com
Below are representative ¹H and ¹³C NMR data tables for a (4Z)-Cyclooctene-1-methaneamine structure, illustrating the expected chemical shifts.
Table 1: Representative ¹H NMR Data for (4Z)-Cyclooctene-1-methaneamine
| sortChemical Shift (δ) ppm | sortProton Assignment | sortMultiplicity | sortIntegration |
|---|---|---|---|
| 5.65 | Olefinic (CH =CH ) | m (multiplet) | 2H |
| 2.65 | -CH ₂-NH₂ | d (doublet) | 2H |
| 2.10 - 2.30 | Allylic (-CH ₂-CH=) | m (multiplet) | 4H |
| 1.80 | -CH -CH₂-NH₂ | m (multiplet) | 1H |
| 1.40 - 1.65 | Ring (-CH ₂-) | m (multiplet) | 6H |
| 1.25 | -NH₂ | br s (broad singlet) | 2H |
Table 2: Representative ¹³C NMR Data for (4Z)-Cyclooctene-1-methaneamine
| sortChemical Shift (δ) ppm | sortCarbon Assignment |
|---|---|
| 130.0 | Olefinic (-C H=C H-) |
| 48.5 | -C H₂-NH₂ |
| 39.5 | -C H-CH₂-NH₂ |
| 35.0 | Allylic (-C H₂-CH=) |
| 29.0 | Ring (-C H₂-) |
| 26.5 | Ring (-C H₂-) |
Two-dimensional (2D) NMR techniques are indispensable for complex structures, resolving overlapping signals and establishing connectivity. Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would confirm the ¹H-¹H and ¹H-¹³C correlations in this compound.
A particularly useful technique for analyzing mixtures or assessing purity is Diffusion-Ordered Spectroscopy (DOSY). ucsb.edu DOSY separates the NMR signals of different molecules in a mixture based on their translational diffusion coefficients, which are related to molecular size and shape. ox.ac.uk In a DOSY spectrum, the chemical shifts are plotted on one axis, and the diffusion coefficients on the other, creating a "pseudo-2D" plot that can be thought of as "NMR chromatography". leidenuniv.nljhu.edu For a sample of this compound, all proton signals from the molecule would align at the same diffusion coefficient, while signals from impurities or solvents would appear at different diffusion coefficients, allowing for their clear identification. rsc.org This method is valuable for confirming the successful synthesis and purification of cyclooctene derivatives. rsc.org
The eight-membered ring of cyclooctene is highly flexible and can exist in several conformations, such as the chair and twist-boat forms. acs.org NMR spectroscopy is a primary tool for studying these conformational dynamics. nih.govauremn.org.br The exact chemical shifts and, more importantly, the proton-proton coupling constants (J-values) are highly dependent on the dihedral angles between atoms, which are defined by the ring's conformation. By measuring these parameters, often at different temperatures (dynamic NMR), the predominant conformation in solution and the energy barriers between different conformers can be determined. nih.gov For this compound, NMR would be essential to confirm the stereochemistry of the double bond (cis or trans) and to understand the preferred orientation (e.g., axial or equatorial) of the methaneamine substituent on the flexible ring.
Mass Spectrometry (MS) for Structural Confirmation
Mass spectrometry is a crucial technique for determining the molecular weight and elemental formula of a compound. For this compound (C₉H₁₇N), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion ([M]⁺ or protonated molecule [M+H]⁺), confirming its elemental composition.
The fragmentation pattern observed in the mass spectrum provides further structural evidence. Typical fragmentation pathways for a compound like this would include:
Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom, a common fragmentation for amines, would result in the loss of a C₈H₁₄ radical and the formation of a stable CH₂=NH₂⁺ ion at m/z 30.
Loss of the aminomethyl group: Cleavage of the bond between the ring and the side chain could lead to the loss of a ·CH₂NH₂ radical, resulting in a cyclooctenyl cation.
Ring fragmentation: The cyclooctene ring can undergo complex rearrangements and fragmentations, similar to other cycloalkenes.
Analysis of these fragments allows for the unambiguous confirmation of the compound's molecular structure.
Ultraviolet-Visible (UV-Vis) Spectroscopy in Reaction Monitoring and Kinetic Studies
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within a molecule. msu.edu Isolated, non-conjugated double bonds, like the one in this compound, exhibit a weak π → π* transition at wavelengths below 200 nm, which is often outside the range of standard laboratory spectrophotometers. nist.gov The amine group acts as an auxochrome with a weak n → σ* transition, also typically in the far UV.
Therefore, UV-Vis spectroscopy is not a primary tool for the structural identification of this specific compound. However, it becomes extremely valuable for monitoring reactions and studying reaction kinetics. rsc.org If this compound is reacted to form a product with a significant chromophore (e.g., a conjugated system), the progress of the reaction can be followed by monitoring the appearance of the product's absorbance at a specific wavelength. researchgate.netresearchgate.net This allows for the determination of reaction rates and kinetic parameters. For instance, the reaction of a trans-cyclooctene (B1233481) derivative with a tetrazine, a common bioorthogonal "click" reaction, is often monitored by the disappearance of the tetrazine's visible absorbance around 520-540 nm. rsc.org
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Progress
High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry used to separate, identify, and quantify each component in a mixture. It is essential for assessing the purity of synthesized this compound and for monitoring the progress of its synthesis or subsequent reactions. acs.org
A common HPLC method for a compound of this nature would be reverse-phase chromatography. In this setup, the compound is passed through a column with a nonpolar stationary phase (e.g., C18-silica) using a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). The separation is based on the differential partitioning of the analyte between the two phases. The amine functional group can be protonated by adding a small amount of an acid (like trifluoroacetic acid, TFA) to the mobile phase, which often results in sharper peaks and better separation. By monitoring the elution profile with a detector (e.g., UV or MS), one can quantify the purity of the sample and track the consumption of reactants and formation of products over time. rsc.org
Computational and Theoretical Investigations of Cyclooctene Reactivity and Structure
Quantum Chemical Calculations for Conformational Analysis and Energetics
The eight-membered ring of cyclooctene (B146475) affords it significant conformational flexibility. Quantum chemical calculations have been instrumental in identifying the various stable conformations and determining their relative energies. For the parent (Z)-cyclooctene, computational studies have identified multiple conformations, with the predominant form being a chiral, non-planar structure. units.it A thorough exploration of the conformational space reveals several distinct geometries, often referred to as boat-chair and twist-boat-chair forms. kcl.ac.uk
Computational methods like Density Functional Theory (DFT) are powerful tools for studying molecular reactivity. researchgate.net For instance, calculations at the B3LYP/6-31G(d,p) level of theory have been used to characterize the potential energy surface of cyclooctene and its interconverting conformers. units.it Such analyses allow for the determination of equilibrium compositions at different temperatures. units.it
Table 1: Calculated Relative Energies and Populations of (Z)-Cyclooctene Conformers
| Conformation | Relative Energy (kcal/mol) | Population at 298 K (%) |
| A | 0.00 | 96 |
| B | 2.05 | 2 |
| C | 2.78 | 1 |
| D | 2.21 | 1 |
Note: Data adapted from a computational study on (Z)-cyclooctene. units.it The specific energetic contributions of the methaneamine substituent in 4-cyclooctene-1-methaneamine would require dedicated calculations.
Transition State Modeling for Stereocontrol and Reaction Pathways
Transition state modeling is a powerful computational tool for understanding and predicting the stereochemical outcomes of chemical reactions. For cyclooctene derivatives, particularly trans-cyclooctenes, these models have been successfully employed to rationalize the diastereoselectivity of reactions such as 1,2-additions. udel.edu By calculating the energies of various possible transition states, researchers can predict which reaction pathway is energetically favored, thus leading to a specific stereoisomer.
For this compound, transition state modeling could be applied to understand the stereoselectivity of reactions involving the double bond or the amine functionality. For example, in an epoxidation reaction, modeling would help predict whether the epoxide forms on the same or opposite face of the ring relative to the methaneamine group. The distortion/interaction model is a relevant concept here, where the activation barrier of a reaction is related to the energy required to distort the reactants into their transition state geometries. nih.govnih.gov Strained molecules like trans-cyclooctene (B1233481) have pre-distorted ground states, which can lead to lower activation barriers and higher reactivity. nih.gov
Prediction of Reaction Kinetics and Electronic Properties Influencing Reactivity
Computational chemistry provides valuable tools for predicting reaction kinetics and understanding the electronic properties that govern reactivity. Methods like DFT can be used to calculate global electrophilicity indexes, which can suggest the reactivity of a molecule towards nucleophiles. peerj.com For substituted cyclooctynes, an increase in the global electrophilicity index was found to correlate with enhanced reactivity. peerj.com A similar approach could be applied to this compound to predict its reactivity in various reactions.
The electronic properties of the cyclooctene double bond are a key determinant of its reactivity. The poor overlap between the σC−αH and πC=C orbitals in the predominant conformation of cyclooctene has been computationally shown to disfavor allylic hydrogen abstraction, leading to high selectivity in reactions like epoxidation. units.it The presence of the electron-donating methaneamine group in this compound would likely influence the electronic nature of the double bond, potentially affecting its reactivity in cycloaddition reactions. nih.gov
Table 2: Computationally Predicted Reaction Rates for Cycloaddition Reactions
| Reactants | Reaction Type | Predicted Rate Constant (M⁻¹s⁻¹) |
| trans-Cyclooctene and Tetrazine | Inverse-electron-demand Diels-Alder | ~10⁴ |
| Dibenzocyclooctyne and Azide (B81097) | Strain-promoted (3+2) cycloaddition | >1 |
Note: This table presents examples of computationally predicted rate constants for related cycloaddition reactions to illustrate the predictive power of these methods. nih.gov
Molecular Dynamics Simulations of Cyclooctene-Containing Systems
Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into conformational changes and interactions with their environment. nih.govbiorxiv.org For systems containing cyclooctene, MD simulations can reveal how the flexible eight-membered ring behaves in solution or within a larger molecular assembly.
In the context of photochemical reactions, non-adiabatic molecular dynamics (NAMD) simulations have been used to uncover the excited-state mechanisms of molecules containing cyclooctene precursors. nih.govrsc.orgrsc.org These simulations can track the atomic motions following photoexcitation, revealing reaction pathways and quantum yields. nih.govrsc.orgrsc.org For this compound, MD simulations could be employed to study its interaction with solvent molecules, its conformational dynamics, and its behavior in complex biological environments, especially when incorporated into larger biomolecules. Computer simulations have also been used to understand how the aggregation of trans-cyclooctene moieties within a polymer can lead to significantly increased reaction rates. acs.org
Reactivity and Mechanistic Studies of 4 Cyclooctene 1 Methaneamine and Analogues
Inverse Electron-Demand Diels-Alder (IEDDA) Cycloaddition Reactions
The inverse-electron-demand Diels-Alder (IEDDA) reaction is a cornerstone of the utility of trans-cyclooctenes, including 4-cyclooctene-1-methaneamine. This reaction is characterized by its exceptionally fast kinetics and high selectivity, making it a powerful tool for bioconjugation and other applications where rapid and specific bond formation is required. researchgate.netnih.gov The reaction involves an electron-rich dienophile, in this case, the strained trans-cyclooctene (B1233481), and an electron-poor diene, typically a tetrazine. nih.gov
The reaction between trans-cyclooctenes and tetrazines is one of the fastest bioorthogonal reactions known. rsc.org The high rate is attributed to the strained nature of the trans-cyclooctene double bond. tcichemicals.com Kinetic studies have been conducted to quantify the second-order rate constants for these reactions, which can exceed 10^5 M⁻¹s⁻¹. researchgate.net The rate of the IEDDA reaction is highly dependent on the specific structures of both the trans-cyclooctene and the tetrazine. For instance, the axial isomer of 5-hydroxy-trans-cyclooctene is more reactive than the equatorial isomer. nih.govtcichemicals.com
Table 1: Second-Order Rate Constants for IEDDA Reactions of Cyclooctene (B146475) Analogues with Tetrazines
| Dienophile | Diene | Rate Constant (k₂) [M⁻¹s⁻¹] |
|---|---|---|
| trans-cyclooctene (TCO) | 3,6-di-(2-pyridyl)-s-tetrazine | ~2000 (in 9:1 methanol (B129727)/water) wikipedia.org |
| Norbornene | Tetrazine derivative | 1.9 nih.gov |
This table is interactive. You can sort and filter the data.
The reaction kinetics can be monitored using techniques such as stopped-flow spectrophotometry by observing the decrease in the characteristic absorbance of the tetrazine. rsc.org These quantitative studies are crucial for the rational design of bioorthogonal systems where reaction times need to be precisely controlled.
The reactivity of dienophiles in IEDDA reactions is significantly influenced by both ring strain and the electronic effects of substituents. rsc.orgnih.gov
Ring Strain: The high degree of ring strain in trans-cyclooctenes is a primary driver of their enhanced reactivity. researchgate.net The strain energy of trans-cyclooctene is substantially higher than that of its cis-isomer. researchgate.net This strain is released during the [4+2] cycloaddition, lowering the activation energy of the reaction. rsc.org Computational studies have shown that the pre-distorted conformation of strained dienophiles contributes to their high reactivity. rsc.org The order of reactivity for cyclic alkenes in IEDDA reactions generally follows the trend of increasing ring strain: cyclopropene (B1174273) > cyclobutene (B1205218) > cyclopentene (B43876) > cyclohexene (B86901) > cyclooctene. rsc.orgnih.gov
Substituent Electronic Effects: The electronic nature of substituents on both the dienophile and the diene plays a critical role in modulating the reaction rate. rsc.org
Dienophile: Electron-donating groups (EDGs) on the cyclooctene ring increase the energy of the highest occupied molecular orbital (HOMO), leading to a smaller HOMO-LUMO gap between the reactants and thus a faster reaction rate. nih.gov
Diene: Conversely, electron-withdrawing groups (EWGs) on the tetrazine lower the energy of the lowest unoccupied molecular orbital (LUMO), which also accelerates the reaction. eur.nl For example, tetrazines with carboxylate or pyrimidyl substituents exhibit faster kinetics than those with electron-donating methyl groups. rsc.org
The IEDDA reaction between a trans-cyclooctene and a tetrazine proceeds through a concerted [4+2] cycloaddition mechanism. rsc.orgresearchgate.net According to frontier molecular orbital (FMO) theory, the reaction is governed by the interaction between the HOMO of the electron-rich dienophile (trans-cyclooctene) and the LUMO of the electron-poor diene (tetrazine). rsc.org
The mechanism involves the following steps:
The tetrazine and the trans-cyclooctene approach each other, and their respective HOMO and LUMO orbitals overlap.
A highly strained bicyclic intermediate is formed through a [4+2] cycloaddition. rsc.org
This intermediate is unstable and rapidly undergoes a retro-Diels-Alder reaction.
During the retro-Diels-Alder step, a molecule of nitrogen gas (N₂) is eliminated, which drives the reaction to completion and prevents reversibility. wikipedia.org
The final product is a stable 4,5-dihydropyridazine derivative. rsc.org
Computational studies have been instrumental in understanding the transition states and the energetics of this reaction pathway. nih.gov
Orthogonality in Bioorthogonal Reaction Cascades
A key feature of the IEDDA reaction between trans-cyclooctenes and tetrazines is its bioorthogonality. This means the reaction can proceed within a complex biological environment without interfering with native biochemical processes. wikipedia.org This high degree of specificity allows for the development of orthogonal reaction cascades, where multiple, distinct chemical transformations can occur simultaneously in the same system without cross-reactivity. lumiprobe.com
The IEDDA ligation is orthogonal to many other bioorthogonal reactions, including:
Copper-free click chemistry (strain-promoted alkyne-azide cycloaddition). wikipedia.org
Oxime/hydrazone formation. wikipedia.org
Staudinger ligation. eur.nl
This orthogonality enables researchers to label and track multiple biological targets independently within the same cell or organism, providing a powerful tool for systems biology and multimodal imaging. acs.org
Cyclopropanation Reactions of Cyclooctene
The double bond in cyclooctene can undergo cyclopropanation to form a bicyclo[6.1.0]nonane ring system. This reaction typically involves the addition of a carbene or a carbenoid to the alkene. wikipedia.orglibretexts.org Common methods for cyclopropanation include the Simmons-Smith reaction, which utilizes a zinc-copper couple and diiodomethane (B129776) to generate a carbenoid species. wikipedia.org
Transition metal catalysts can also be employed to facilitate cyclopropanation reactions with diazo compounds, such as ethyl diazoacetate (EDA). researchgate.net The choice of catalyst can influence the efficiency and stereoselectivity of the reaction. rsc.org The cyclopropanation of cyclooctene is stereospecific, with the addition of the carbene occurring in a syn manner to the double bond. wikipedia.org
Chemical Transformations Involving the Amine Functional Group
The primary amine group in this compound is a versatile functional handle for a wide array of chemical transformations. This allows for the conjugation of the cyclooctene moiety to other molecules of interest, such as proteins, fluorophores, or drugs. Standard amine chemistry can be employed, including:
Amide bond formation: The amine can react with activated carboxylic acids (e.g., NHS esters) or acyl chlorides to form stable amide linkages.
Urea (B33335) and Thiourea formation: Reaction with isocyanates or isothiocyanates yields ureas and thioureas, respectively.
Reductive amination: The amine can react with aldehydes or ketones to form an imine, which can then be reduced to a secondary amine.
Alkylation: The amine can be alkylated with alkyl halides, although this can sometimes lead to over-alkylation.
These reactions are fundamental in attaching the reactive cyclooctene core to biomolecules for subsequent IEDDA ligation in bioorthogonal applications. The choice of linking chemistry depends on the nature of the molecule to be conjugated and the desired stability of the resulting linkage.
Chemical Derivatization and Functionalization Strategies for Cyclooctene Scaffolds
Amine-Reactive Conjugation Methods (e.g., N-Hydroxysuccinimide (NHS) Esters, Maleimide Functionalization)
The primary amine of 4-Cyclooctene-1-methaneamine serves as a key handle for a variety of conjugation reactions. Among the most widely employed methods are reactions with N-Hydroxysuccinimide (NHS) esters and maleimides, which allow for the covalent attachment of a wide range of molecules.
N-Hydroxysuccinimide (NHS) Esters: NHS esters are highly reactive towards primary aliphatic amines, forming stable amide bonds. acs.org This reaction proceeds efficiently under mild conditions, typically in aqueous buffers at a pH of 7-9. acs.org The reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the NHS ester, leading to the formation of a tetrahedral intermediate and the subsequent release of N-hydroxysuccinimide as a leaving group. acs.org This strategy is extensively used for labeling biomolecules and functionalizing surfaces. For instance, a trans-cyclooctene (B1233481) (TCO)-PEG4-NHS ester can be readily reacted with this compound to introduce a polyethylene glycol (PEG) spacer, enhancing solubility and reducing steric hindrance.
Maleimide Functionalization: Maleimides are another important class of amine-reactive reagents, although their primary reactivity is towards sulfhydryl groups (thiols) to form stable thioether bonds. rsc.org However, at pH values above 7.5, maleimides can also react with primary amines. rsc.org This reactivity allows for the introduction of a maleimide moiety onto the cyclooctene (B146475) scaffold via its amine handle. The resulting maleimide-functionalized cyclooctene can then be used for subsequent conjugation with thiol-containing molecules, such as cysteine residues in proteins or thiol-modified oligonucleotides. This two-step approach provides a versatile method for bioconjugation. The reaction of a cyclooctyne (B158145) derivative with a maleimide has been used to create multivalent scaffolds for copper-free click chemistry. rsc.orgresearchgate.net
Interactive Data Table: Amine-Reactive Conjugation Methods
| Reagent Class | Reactive Group | Target Functional Group | Resulting Linkage | Optimal pH | Key Features |
| N-Hydroxysuccinimide (NHS) Esters | NHS Ester | Primary Amine | Amide | 7-9 | High reactivity, stable bond formation. acs.org |
| Maleimides | Maleimide | Sulfhydryl (Thiol) | Thioether | 6.5-7.5 | Highly selective for thiols at neutral pH. rsc.org |
| Maleimides | Maleimide | Primary Amine | Amine Adduct | >7.5 | Reactivity with amines increases at higher pH. rsc.org |
Incorporation of Poly(ethylene glycol) (PEG) and Biotin Moieties
The modification of cyclooctene scaffolds with polyethylene glycol (PEG) and biotin is crucial for many of their biological applications. PEGylation enhances solubility, reduces immunogenicity, and improves the pharmacokinetic properties of molecules. Biotinylation allows for strong and specific non-covalent interactions with avidin and streptavidin, enabling applications in affinity purification, immunoassays, and targeted delivery.
The primary amine of this compound is the key attachment point for these moieties. Commercially available reagents such as TCO-PEG-NHS esters and TCO-PEG-Biotin can be directly conjugated to the amine. nih.gov For example, reacting this compound with a TCO-PEG-NHS ester results in a cyclooctene derivative with a PEG chain, which can improve its biocompatibility. Similarly, a TCO-PEG-Biotin reagent can be used to introduce both a PEG spacer and a biotin tag in a single step. These functionalized cyclooctenes are then ready for use in various bioorthogonal applications.
Strategies for Grafting Cyclooctene Units onto Polymeric Architectures
The incorporation of cyclooctene units into polymers allows for the creation of materials with unique properties, such as the ability to be post-functionalized via click chemistry or to undergo controlled depolymerization. A prominent strategy for achieving this is through Ring-Opening Metathesis Polymerization (ROMP).
In this "grafting through" approach, a cyclooctene-containing macromonomer is first synthesized. rsc.org For instance, this compound can be reacted with a polymer chain that has a reactive end group, such as an NHS ester, to create a macromonomer with a cyclooctene handle. This macromonomer can then be copolymerized with other cyclic olefins using a ROMP catalyst, such as a Grubbs catalyst. This method allows for precise control over the grafting density and the length of the polymer side chains. rsc.org For example, poly(cyclooctene)-g-poly(ethylene glycol) (PCOE-g-PEG) copolymers have been synthesized via ROMP of PEG-functionalized cyclooctene macromonomers. rsc.org These graft copolymers exhibit interesting properties related to protein adsorption and platelet adhesion. rsc.org Another approach involves the cross-metathesis of polynorbornene with polyoctenamer to synthesize norbornene-cyclooctene copolymers.
Synthesis of Phosphonate-Bearing Cyclooctene Derivatives
The introduction of phosphonate groups onto a cyclooctene scaffold can impart properties such as improved water solubility, bone-targeting capabilities, and the ability to act as transition-state analogs for enzymes. While direct synthesis from this compound is not extensively documented, a plausible synthetic route can be envisioned based on established phosphonate chemistry.
One potential approach involves the reaction of this compound with a suitable phosphonating agent. For example, the amine could be reacted with an acyl chloride or NHS ester of a phosphonate-containing carboxylic acid. Alternatively, a Pudovik-type reaction or a Michaelis-Arbuzov reaction on a suitable cyclooctene precursor could be employed to install the phosphonate group prior to the introduction of the amine. The synthesis of β-ketophosphonates linked to a bicyclo[3.3.0]octene fragment has been achieved through the reaction of dimethyl methanephosphonate with an ester group. This suggests that a cyclooctene derivative with an appropriate electrophilic handle could be a viable precursor for phosphonate functionalization.
Design and Synthesis of "Click-to-Release" Prodrug Systems
A particularly innovative application of cyclooctene derivatives is in the development of "click-to-release" prodrug systems. These systems utilize the rapid and bioorthogonal inverse-electron-demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (TCO) and a tetrazine to trigger the release of a therapeutic agent.
In this strategy, the amine of a drug molecule, which could be modeled by this compound, is "caged" with a TCO derivative through a carbamate (B1207046) linkage. This renders the drug inactive. The TCO-caged prodrug is then administered, and a tetrazine-containing trigger molecule is introduced at a specific time or location. The IEDDA reaction between the TCO and the tetrazine proceeds rapidly under physiological conditions without the need for a catalyst. This "click" reaction initiates a cascade of electronic rearrangements that leads to the cleavage of the carbamate linker and the release of the free amine-containing drug, along with benign byproducts like nitrogen gas and carbon dioxide. This approach allows for precise spatiotemporal control over drug activation, minimizing off-target effects.
Interactive Data Table: Click-to-Release Prodrug System Components
| Component | Role | Key Features |
| trans-Cyclooctene (TCO) | Caging Group | High strain, rapid reactivity with tetrazines. |
| Tetrazine | Trigger | Bioorthogonal reactivity, can be targeted to specific sites. |
| Carbamate Linker | Self-immolative Spacer | Connects the drug to the TCO and cleaves upon reaction. |
| Amine-containing Drug | Payload | Released in its active form after the click reaction. |
Advanced Applications in Chemical Biology and Materials Science
Bioorthogonal Chemistry for Molecular Probes and Conjugates
Bioorthogonal chemistry refers to reactions that can occur within living systems without interfering with native biochemical processes. The trans-isomer of cyclooctene (B146475) is a cornerstone of this field, primarily through its participation in the inverse-electron-demand Diels-Alder (IEDDA) reaction. 4-Cyclooctene-1-methaneamine serves as a key synthon for introducing this reactive moiety onto biomolecules.
The reaction between a trans-cyclooctene (B1233481) (TCO) and a 1,2,4,5-tetrazine (B1199680) is a premier example of a catalyst-free "click" reaction. This IEDDA cycloaddition is exceptionally fast and selective, proceeding rapidly at physiological temperatures and pH without the need for a toxic metal catalyst. nih.govresearchgate.net The reaction is driven by the ring strain of the trans-cyclooctene. The kinetics of this reaction are orders of magnitude faster than many other bioorthogonal reactions, making it ideal for applications where rapid conjugation is crucial. researchgate.netnih.gov For instance, the second-order rate constant for the reaction of a TCO derivative with a tetrazine in a methanol-saline solution has been measured at 63.0 ± 0.3 M⁻¹s⁻¹. nih.gov This high reactivity allows for efficient labeling at the low concentrations typical of biological systems. researchgate.net
The primary amine group of this compound provides a convenient handle for its attachment to various biomolecules. Standard bioconjugation techniques, such as amide bond formation with activated carboxylic acids on a protein or oligonucleotide, can be used to covalently link the cyclooctene moiety. Once attached, the cyclooctene-functionalized biomolecule can be selectively labeled with a probe carrying a tetrazine group.
A powerful approach for site-specific protein labeling involves the genetic encoding of unnatural amino acids containing a trans-cyclooctene group. researchgate.netnih.gov Researchers have developed aminoacyl-tRNA synthetase/tRNA pairs that enable the incorporation of TCO-containing amino acids directly into a protein's structure during synthesis in both E. coli and mammalian cells. nih.gov This allows for the precise placement of a single reactive cyclooctene handle on a protein. The subsequent fluorogenic reaction with a tetrazine-functionalized dye results in rapid and specific labeling of the target protein, a technique with broad applications in imaging and diagnostics. researchgate.netnih.gov
Pretargeting is an advanced strategy used primarily in radioimmunotherapy and molecular imaging to improve the target-to-background signal ratio and reduce off-target toxicity. nih.govscilit.com This approach separates the targeting and delivery steps. First, a biomolecule, such as a monoclonal antibody conjugated with a TCO tag (derived from a compound like this compound), is administered. nih.gov This antibody conjugate is allowed to accumulate at the target site (e.g., a tumor) and clear from circulation. In a second step, a small, rapidly clearing molecule, typically a radiolabeled tetrazine, is injected. nih.govnih.gov This probe then undergoes a rapid in vivo "click" reaction with the TCO-tagged antibody at the target, while any unbound probe is quickly excreted. scilit.com
This methodology has been successfully demonstrated in animal models for cancer imaging. nih.govscilit.com Studies have shown that using a TCO-tagged diabody (a small antibody fragment) followed by a ¹⁷⁷Lu-labeled tetrazine probe results in high tumor uptake and low retention in non-target tissues like the kidneys, yielding a favorable tumor-to-kidney ratio of 5.7. scilit.com The optimization of the TCO tag itself is crucial; more hydrophilic TCO derivatives have been shown to improve circulation half-life and tumor uptake compared to more hydrophobic versions. nih.gov
| Pretargeting Study Parameter | Observation / Result | Reference |
| Targeting Vector | AVP04-07 Diabody functionalized with 4.7 TCOs | scilit.com |
| Probe | ¹⁷⁷Lu-tetrazine | scilit.com |
| Tumor Uptake | 6.9 %ID/g (percent injected dose per gram) | scilit.com |
| Tumor-to-Kidney Ratio | 5.7 | scilit.com |
| Imaging Confirmation | SPECT/CT imaging confirmed predominant tumor accumulation | scilit.com |
Polymer Chemistry and Advanced Materials
The strained olefin of this compound makes it a suitable monomer for Ring-Opening Metathesis Polymerization (ROMP), a powerful technique for creating polymers with unique architectures and functionalities.
ROMP utilizes well-defined metal catalysts, such as Grubbs-type ruthenium catalysts, to open the cyclic monomer and form a linear polymer chain, preserving the double bonds in the backbone. umn.edu While ROMP is highly efficient for strained monomers like norbornenes, the lower ring strain of cyclooctenes presents challenges, making the polymerization more prone to side reactions like back-biting. digitellinc.com However, the direct polymerization of 5-substituted cyclooctenes using catalysts like (PCy₃)₂Cl₂Ru=CHCHCPh₂ has been successfully achieved, allowing for the incorporation of functional groups such as alcohols, esters, and bromines directly into the polymer backbone. umn.edu
The polymerization of a monomer like this compound (often with the amine group protected during polymerization) would yield a poly(cyclooctene) with pendant aminomethyl groups at regular intervals. The molecular weight of the resulting polymer can be controlled by adjusting the monomer-to-catalyst ratio or by using a chain transfer agent. umn.edu Subsequent hydrogenation of the polymer backbone can convert the unsaturated polyalkenamer into a polyethylene-like material. umn.edu
The synthesis of functionalized poly(cyclooctene) materials opens pathways to advanced materials with tunable properties. digitellinc.com Using this compound in ROMP directly installs primary amine functionalities along the polymer chain. These amine groups can serve as sites for post-polymerization modification, allowing for the attachment of various molecules to tailor the material's properties for specific applications, such as adhesives or elastomers. umass.edu
Alternatively, functional groups can be introduced onto a pre-formed poly(cyclooctene) backbone. digitellinc.comumass.edu Strategies for functionalizing the double bonds in the poly(cyclooctene) backbone include:
Hydroboration-oxidation: This two-step process introduces hydroxyl (-OH) groups onto the polymer chain. digitellinc.com
Epoxidation: The double bonds can be converted to epoxides, which are versatile intermediates for further chemical elaboration. digitellinc.com
Thiol-ene Click Chemistry: This reaction can be used to attach various thiol-containing molecules, such as mercaptoethanol, to introduce polar functional groups. umass.edu
These functionalization methods allow for the creation of materials analogous to commercial copolymers like poly(ethylene-vinyl alcohol) (EVOH), with randomly distributed functional groups that significantly alter the material's thermal and mechanical properties. digitellinc.comumass.edu
| Functionalization Method | Introduced Group | Potential Application | Reference |
| Hydroboration-Oxidation | Hydroxyl (-OH) | Adhesives, modified thermoplastics | digitellinc.com |
| Epoxidation | Epoxide | Reactive polymer intermediates | digitellinc.com |
| Thiol-ene reaction with mercaptoethanol | Hydroxyl (-OH) | Adhesives, enhanced mechanical properties | umass.edu |
| ROMP of amine-substituted cyclooctene | Primary Amine (-NH₂) | Cross-linking sites, drug conjugation | umn.edu |
Construction of Architectural Polymers for Controlled Molecular Release
The unique structure of this compound, featuring a reactive cyclooctene ring and a primary amine group, makes it a valuable monomer for the synthesis of architectural polymers designed for controlled molecular release. The trans-isomer of cyclooctene (TCO) is particularly notable for its high ring strain, which facilitates rapid and selective reactions. tcichemicals.comtcichemicals.com This reactivity is harnessed in bioorthogonal "click-to-release" systems. tcichemicals.comtcichemicals.com
In this context, the amine functionality of this compound serves as a versatile anchor point. Payloads, such as therapeutic agents or reporter molecules, can be tethered to the amine via a carbamate (B1207046) linkage. The cyclooctene moiety can then participate in a strain-promoted inverse-electron-demand Diels-Alder reaction (SPIEDAC) with a tetrazine derivative. tcichemicals.com This highly efficient and metal-free click reaction can trigger a cascade of electronic rearrangements, leading to the cleavage of the carbamate bond and the subsequent release of the payload. The kinetics of this release can be finely tuned by modifying the electronic properties of the tetrazine trigger.
Recent research has engineered cyclooctyne (B158145) scaffolds with propargyl carbamate functionalities that, upon cycloaddition with a nitrone, initiate a 1,4-elimination cascade to release a payload. acs.org While this specific system uses a cyclooctyne, the underlying principle of using a strained ring system to trigger a release cascade is applicable. The amine group in this compound provides a straightforward method to incorporate a similar carbamate-linked cargo, positioning the molecule as a key component in the design of advanced drug delivery platforms and smart materials.
Development of Adhesive and Self-Healing Polymeric Systems
The development of polymers that can autonomously repair damage is a burgeoning field in materials science. nih.gov Self-healing mechanisms can be broadly categorized as extrinsic (requiring encapsulated healing agents) or intrinsic (based on reversible chemical bonds within the polymer matrix). mdpi.com this compound is a promising candidate for incorporation into intrinsically self-healing polymeric systems due to its bifunctional nature.
The cyclooctene double bond can participate in reversible cycloaddition reactions, such as the Diels-Alder reaction. By copolymerizing this compound with monomers containing diene functionalities (like furan (B31954) or cyclopentadiene), a cross-linked network can be formed. mdpi.com When the material is fractured, the application of an external stimulus, typically heat, can induce a retro-Diels-Alder reaction, breaking the cross-links and allowing the polymer chains to flow and rebond upon cooling. mdpi.commdpi.com
Furthermore, the amine group can be utilized to introduce other dynamic covalent bonds, such as imines (Schiff bases) or hindered urea (B33335) bonds. These reversible linkages can provide additional self-healing pathways. The combination of multiple reversible chemistries within a single polymer network, enabled by monomers like this compound, could lead to materials with enhanced healing efficiency and robustness. nih.gov The inherent chain mobility and the potential for dynamic bond exchange are critical factors that govern the rate and effectiveness of the healing process. nih.govmdpi.com
| Self-Healing Mechanism | Relevant Functional Groups | Stimulus for Healing |
| Reversible Cycloaddition | Cyclooctene (Dienophile) | Heat |
| Dynamic Covalent Bonds | Methaneamine (for imine/urea formation) | Heat, pH change |
Applications in Organometallic Chemistry and Catalysis
The cyclooctene framework is a cornerstone in organometallic chemistry, primarily due to its ability to act as a ligand for a wide array of transition metals.
Cyclooctene Derivatives as Ligands in Transition Metal Complexes
Cyclooctene, particularly in its cis-conformation, is a common ligand in coordination chemistry, famously exemplified by Crabtree's catalyst and (COD)Rh complexes. The double bond of the cyclooctene moiety in this compound can coordinate to low-valent transition metals. More significantly, the strained trans-cyclooctene isomer forms exceptionally stable complexes with metals like silver(I) and rhodium(I), a property attributed to the relief of ring strain upon coordination. nih.govchemistryviews.org
The presence of the methaneamine side chain introduces a secondary donor site. This allows this compound to function as a bidentate or hemilabile ligand, where the amine can coordinate to the metal center, potentially influencing the catalyst's stability, solubility, and reactivity. The chelation of both the alkene and the amine to a metal center can create a rigid coordination sphere, which is often beneficial for catalytic selectivity. The interaction between metals and such cyclen-based ligands has been a subject of detailed study. umn.edu
Exploration of Chiral Cyclooctene-Derived Ligands in Asymmetric Catalysis
Asymmetric catalysis, the synthesis of chiral molecules using chiral catalysts, is of paramount importance in modern chemistry. nih.gov The development of novel chiral ligands is crucial for advancing this field. nih.gov trans-Cyclooctene is inherently chiral due to its twisted double bond (planar chirality) and possesses a high barrier to racemization. nih.gov This makes chiral derivatives of cyclooctene attractive candidates for asymmetric ligands.
This compound is a chiral molecule. When its trans-isomer is resolved into its enantiomers, it can be used as a chiral ligand to create an asymmetric environment around a metal center. Research by Matsubara and colleagues has demonstrated that chiral trans-cyclooctenes can serve as effective ligands in rhodium-catalyzed asymmetric 1,4-additions, achieving high enantioselectivities (up to 93% ee). chemistryviews.org The steric bulk and electronic properties of substituents on the cyclooctene ring were found to significantly influence the stereochemical outcome of the reaction. chemistryviews.org The amine group in this compound could be further functionalized to fine-tune these properties, potentially leading to highly effective catalysts for a range of asymmetric transformations. rsc.org
| Catalyst System Component | Role in Asymmetric Catalysis | Example Reaction | Enantiomeric Excess (ee) |
| Chiral trans-Cyclooctene Ligand | Creates a chiral environment at the metal center | Rh-catalyzed 1,4-addition of organotin reagents | Up to 93% chemistryviews.org |
| [RhCl(C₂H₄)₂]₂ | Metal Precursor | Rh-catalyzed 1,4-addition of organotin reagents | N/A |
Mechanistic Studies of Metal-Mediated Transformations Involving Cyclooctenes
Understanding the reaction mechanisms of metal-catalyzed transformations is fundamental to catalyst improvement and the development of new reactions. researchgate.net Transformations involving cyclooctene ligands are often studied to elucidate key catalytic steps such as ligand binding, oxidative addition, migratory insertion, and reductive elimination.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-cyclooctene-1-methaneamine, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : The synthesis typically involves ring-opening or functionalization of cyclooctene derivatives. For example, reductive amination using cyclooctene oxide with ammonia or methylamine under hydrogenation conditions (e.g., palladium on carbon or Raney nickel) can yield the amine . Key parameters include temperature (50–80°C), solvent polarity (e.g., ethanol or THF), and catalyst loading (5–10 wt%). Monitoring via TLC or GC-MS ensures intermediate purity.
Q. How can the stereochemistry and conformational dynamics of this compound be characterized experimentally?
- Methodological Answer : Nuclear Overhauser Effect (NOE) NMR experiments resolve spatial proximity of protons in the cyclooctene ring and amine group, while X-ray crystallography provides absolute stereochemistry . Computational methods (DFT or MD simulations) model ring puckering and amine group orientation, validated against experimental data .
Q. What analytical techniques are most effective for quantifying impurities in this compound samples?
- Methodological Answer : Reverse-phase HPLC with UV detection (λ = 210–230 nm) separates impurities, while LC-HRMS identifies byproducts (e.g., oxidation to imines or nitriles) . Headspace GC-MS detects volatile side products from incomplete reactions .
Advanced Research Questions
Q. How does the strained cyclooctene ring influence the reactivity of the methaneamine group in organometallic catalysis?
- Methodological Answer : The ring strain increases electron density at the amine, enhancing its nucleophilicity in ligand-metal coordination. Kinetic studies (e.g., stopped-flow UV-Vis) track reaction rates with transition metals (Pd, Ni). Compare catalytic efficiency in cross-coupling reactions (e.g., Suzuki-Miyaura) against non-strained analogs .
Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer : Conduct a systematic review (PRISMA guidelines) to aggregate data, then apply meta-regression to identify confounding variables (e.g., assay type, cell lines). Validate findings using orthogonal assays (e.g., enzyme inhibition vs. cell viability) . For example, discrepancies in MAO inhibition (IC50 values) may arise from differences in substrate concentrations or enzyme isoforms .
Q. How can computational models predict the metabolic pathways of this compound in vivo?
- Methodological Answer : Use in silico tools (e.g., Schrödinger’s ADMET Predictor) to simulate Phase I/II metabolism. Validate predictions with in vitro hepatocyte assays and UPLC-QTOF-MS to detect metabolites (e.g., N-oxidation or ring-opening products) .
Safety and Handling
Q. What safety protocols are critical when handling this compound in high-pressure reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
